molecular formula C16H17NO2S B2971283 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2185589-82-4

2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2971283
CAS No.: 2185589-82-4
M. Wt: 287.38
InChI Key: DUDICORDXPMQLW-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a phenoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to study its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine scaffold and exhibit similar biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally related and have comparable chemical properties.

    Phenoxy Derivatives: Compounds such as phenoxyacetic acid and phenoxyethanol share the phenoxy group and are used in various applications.

Uniqueness

2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one is unique due to the combination of its three distinct functional groups, which confer a unique set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-phenoxy-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(12-19-14-5-2-1-3-6-14)17-9-8-13(11-17)15-7-4-10-20-15/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDICORDXPMQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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